Macusine C

Description

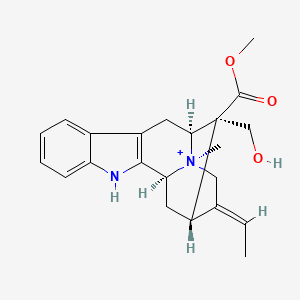

Macusine C is an alkaloid compound isolated from the plant species Strychnos toxifera, which belongs to the Loganiaceae family . It is a bisindole alkaloid and is known for its unique structural properties and biological activities. The molecular formula of this compound is C22H27N2O3 .

Properties

CAS No. |

6801-17-8 |

|---|---|

Molecular Formula |

C22H27N2O3+ |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

methyl (1S,12S,13S,14S,15E,17R)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C22H27N2O3/c1-4-13-11-24(2)18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23-20(15)18/h4-8,16,18-19,23,25H,9-12H2,1-3H3/q+1/b13-4-/t16-,18-,19-,22-,24-/m0/s1 |

InChI Key |

HOIYLJHQHXMJGO-BMXKQLBQSA-N |

Isomeric SMILES |

C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC)C |

Canonical SMILES |

CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Macusine C involves the isolation from natural sources such as Strychnos toxifera. The synthetic routes for this compound are complex and involve multiple steps. One of the key methods includes the separation and absolute configuration determination of Macusine A, B, and C . The compound is typically crystallized from ethanol and ether, with a decomposition point at 264-265°C .

Chemical Reactions Analysis

Macusine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .

Scientific Research Applications

Macusine C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, this compound is investigated for its potential pharmacological activities, including its effects on the nervous system. In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders .

Mechanism of Action

The mechanism of action of Macusine C involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, which play a crucial role in the nervous system. By binding to these receptors, this compound can modulate neurotransmission and exert its pharmacological effects .

Comparison with Similar Compounds

Macusine C is structurally similar to other bisindole alkaloids such as Macusine A and Macusine B. it is unique in its specific configuration and biological activities. Other similar compounds include guiachrysine and guiaflavine, which are also bisindole alkaloids isolated from Strychnos species . These compounds share similar structural features but differ in their specific pharmacological properties and mechanisms of action.

Q & A

Q. What experimental methodologies are recommended for isolating Macusine C from natural sources?

- Methodological Answer : this compound, as an indole alkaloid, can be isolated using chromatographic techniques such as column chromatography (CC) and preparative thin-layer chromatography (TLC) from plant extracts. Solvent extraction (e.g., methanol or dichloromethane) followed by fractionation based on polarity is critical. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-NMR) and mass spectrometry (MS) for molecular weight confirmation . For purity validation, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q. How should researchers design initial bioactivity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting pharmacologically relevant pathways. For example:

- Cholinesterase inhibition : Use acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymatic assays with donepezil as a positive control. Measure IC50 values via spectrophotometric methods .

- Cytotoxicity : Employ cell viability assays (e.g., MTT) on cancer cell lines.

Ensure triplicate measurements and include negative controls (e.g., solvent-only groups) to validate specificity.

Q. What are the best practices for characterizing this compound’s structural analogs?

- Methodological Answer : Compare NMR chemical shifts and fragmentation patterns in MS with known analogs (e.g., Macusine B or polyneuridine). Computational tools like molecular docking can predict binding affinities to targets (e.g., cholinesterases) and guide structure-activity relationship (SAR) studies . For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Methodological Review : Compare assay conditions (e.g., enzyme sources, substrate concentrations) across studies. For example, AChE from human vs. electric eel may yield differing IC50 values.

- Replication : Reproduce experiments under standardized protocols (e.g., Ellman’s method for cholinesterase assays).

- Meta-analysis : Statistically aggregate data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Q. What strategies are effective for optimizing this compound’s synthetic pathways?

- Methodological Answer :

- Retrosynthetic Analysis : Break down this compound into simpler indole or β-carboline precursors.

- Catalysis : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated couplings) to control stereocenters.

- Green Chemistry : Replace toxic solvents (e.g., DCM) with ionic liquids or supercritical CO2 to improve sustainability. Document yields and purity at each step for reproducibility .

Q. How should molecular docking studies be validated for this compound-target interactions?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for energy minimization.

- Validation Metrics : Compare docking scores with experimental IC50 values. Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability.

- Negative Controls : Dock structurally similar but inactive analogs to confirm specificity .

Data Analysis and Reporting

Q. What frameworks guide the design of dose-response experiments for this compound?

- Methodological Answer : Apply the PICO framework :

- Population : Enzyme/cell type.

- Intervention : this compound concentration gradients.

- Comparison : Positive controls (e.g., galantamine for AChE).

- Outcome : IC50, Hill coefficients.

Use nonlinear regression (e.g., GraphPad Prism) to calculate dose-response curves. Report 95% confidence intervals .

Q. How should researchers address low yields in this compound synthesis?

- Methodological Answer :

- Process Optimization : Screen reaction parameters (temperature, solvent, catalyst loading) via Design of Experiments (DoE).

- Byproduct Analysis : Use LC-MS to identify side products and adjust reaction conditions.

- Scale-Up : Transition from batch to flow chemistry for consistent yields. Document all changes in supplementary materials for peer review .

Ethical and Reproducibility Considerations

Q. What steps ensure compliance with journal guidelines when publishing this compound research?

- Methodological Answer :

- Experimental Section : Detail synthetic protocols, spectral data (NMR, MS), and bioassay conditions. For known compounds, cite prior isolation reports; for new analogs, provide full characterization .

- Supporting Information : Include raw data (e.g., NMR spectra, chromatograms) and computational input files (e.g., docking parameters). Use standardized file formats (PDF, CIF) .

Q. How can researchers enhance the reproducibility of this compound studies?

- Methodological Answer :

- Data Transparency : Share datasets via repositories like Zenodo or Figshare.

- Reagent Validation : Use authenticated cell lines and reference standards (e.g., Sigma-Aldridh’s AChE).

- Pre-registration : Submit study protocols to platforms like Open Science Framework (OSF) before experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.